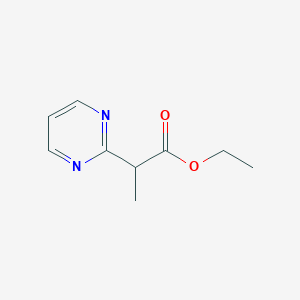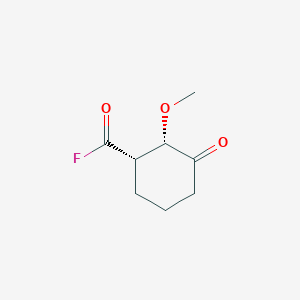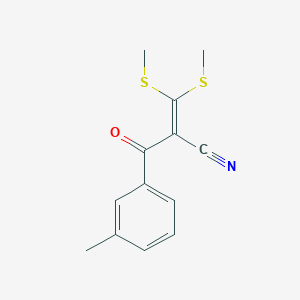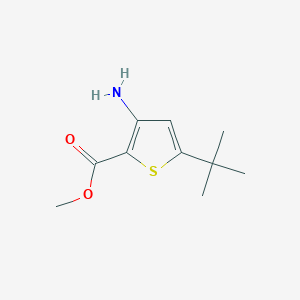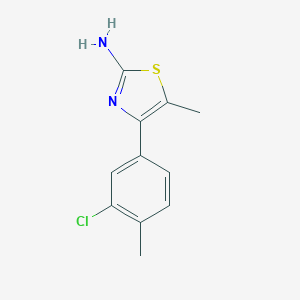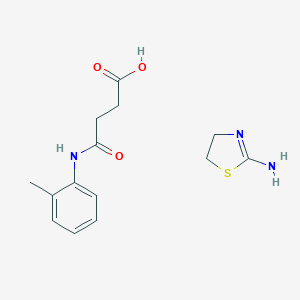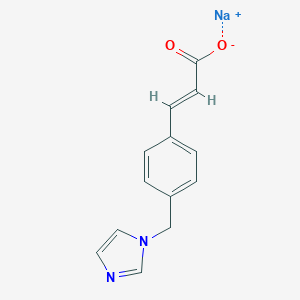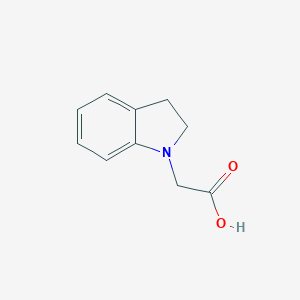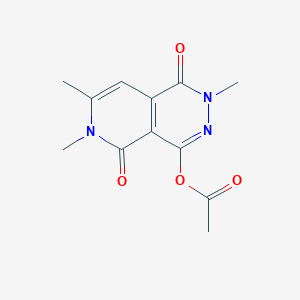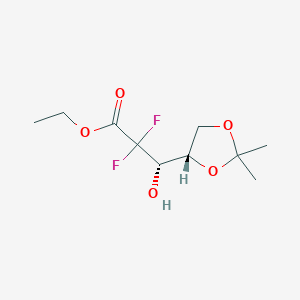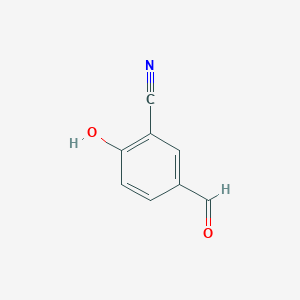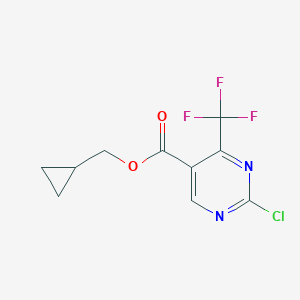
Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader family of pyrimidine derivatives known for their diverse biological activities and potential as key intermediates in organic synthesis. The interest in such compounds is driven by their structural uniqueness and the possibility to engage in various chemical reactions, leading to new materials or biologically active molecules.
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves the cyclo-condensation of various amine sources with 1,3-dicarbonyl compounds or through modifications of pre-existing pyrimidine cores. For example, the synthesis of new 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines showcased the utility of cyclocondensation reactions involving amine sources and fluorinated diketones, demonstrating the versatility in generating fluorinated pyrimidine derivatives (Flores et al., 2006).
Molecular Structure Analysis
Pyrimidine derivatives often exhibit a planar molecular structure, allowing for efficient stacking and intermolecular interactions in solid states. The crystal structures of such compounds reveal insights into their molecular conformations and potential reactivity patterns. For instance, studies on similar fluorinated pyrimidines have detailed their structural characteristics, including bond lengths, angles, and potential for intermolecular interactions, which are crucial for understanding their chemical behavior (Hu Yang, 2009).
Chemical Reactions and Properties
Pyrimidine derivatives are known to participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and ring transformations, which can significantly alter their chemical properties. For example, the reactivity of pyrimidine compounds with different chemical reagents can lead to the formation of novel heterocyclic compounds with potential biological activity (Chernyshev et al., 2014).
科学的研究の応用
Chemical Synthesis and Metal Complexation
Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is used in the synthesis of complex chemical structures, particularly in the formation of substituted pyrido[1,2-a]pyrimidines. These chemical reactions involve cyclocondensation and are instrumental in creating alkyl 4-aryl-2-polyfluoroalkyl-4H-pyrido[1,2-a]pyrimidines and 4-aryl-2-hydroxy-3-polyfluoroacyl-4H-pyrido[1,2-a]pyrimidines. Notably, these compounds can form metal complexes when treated with copper(II) acetate, indicating potential applications in coordination chemistry and materials science (Pryadeina et al., 2005).
Stability and Reactivity Studies
The compound is also significant in the study of the stability and reactivity of pyrimidyl lithium species. When metalated with certain substituents like trifluoromethyl and halogens (chlorine or bromine), these species exhibit considerable stability. This stability allows for high yields of 5-carboxylic acids, suggesting potential in various synthetic applications. The detailed study of substituent effects on the stability and reactivity provides valuable information for designing compounds with specific properties (Schlosser et al., 2006).
Synthesis of Trifluoromethylated Analogues
This compound plays a role in the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid. The process involves a Michael-like 1,4-conjugate hydrocyanation to yield intermediate compounds, which are then used to create new trifluoromethylated analogues. These synthetic pathways are crucial in medicinal chemistry, as they allow for the creation of novel compounds with potential therapeutic applications (Sukach et al., 2015).
Dehydrating and Desulfhydrylating Activities
The derivative exhibits activity as a dehydrating and desulfhydrylating reagent. This functionality is particularly useful in the preparation of various organic compounds like carbodiimides, isothiocyanates, and esters. The ability to act as an active reagent in these reactions makes the compound a valuable tool in organic synthesis (Kondo et al., 1981).
特性
IUPAC Name |
cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2O2/c11-9-15-3-6(7(16-9)10(12,13)14)8(17)18-4-5-1-2-5/h3,5H,1-2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQJVLCEIMTYHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)C2=CN=C(N=C2C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371570 |
Source


|
| Record name | cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
CAS RN |
175137-31-2 |
Source


|
| Record name | cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

